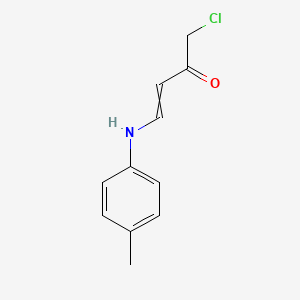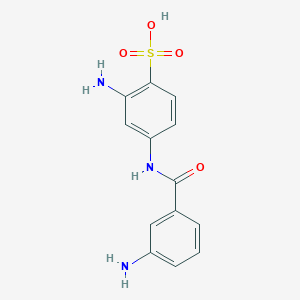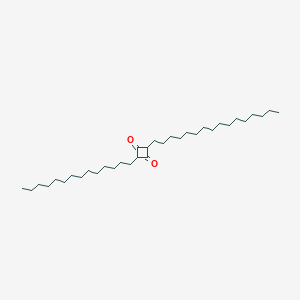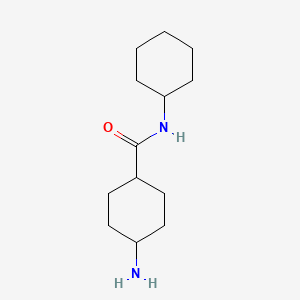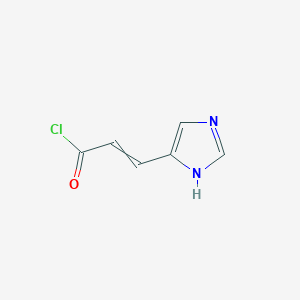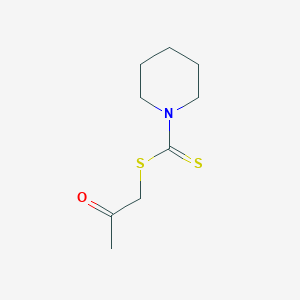
2-Oxopropyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C₉H₁₅NOS₂ and a molecular weight of 217.35 g/mol . It is also known by other names such as 1-Piperidinecarbodithioic acid, 2-oxopropyl ester . This compound is part of the carbodithioate family, which is known for its diverse applications in various fields including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl piperidine-1-carbodithioate typically involves the reaction of piperidine with chloroacetone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 25-50°C . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of chloroacetone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl piperidine-1-carbodithioate undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile . The reaction conditions vary depending on the desired product but generally involve temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbodithioates . These products have significant applications in various fields including pharmaceuticals and agrochemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Oxopropyl piperidine-1-carbodithioate involves its interaction with various molecular targets and pathways . The compound is known to inhibit certain enzymes by forming covalent bonds with the active site residues . This inhibition can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxopropyl piperidine-1-carbodithioate include other carbodithioates such as morpholinecarbodithioate and piperazinecarbodithioate . These compounds share similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
99062-74-5 |
|---|---|
Molecular Formula |
C9H15NOS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
2-oxopropyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)7-13-9(12)10-5-3-2-4-6-10/h2-7H2,1H3 |
InChI Key |
PCGTXKYVVDSQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


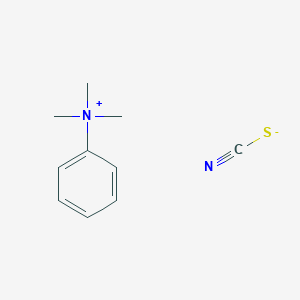
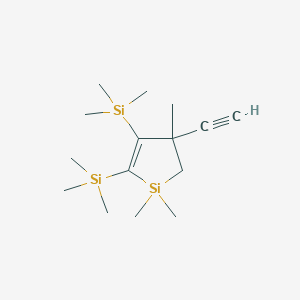

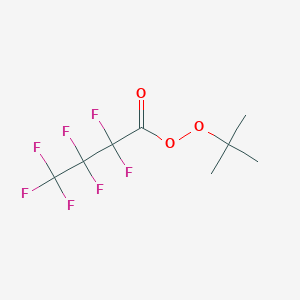
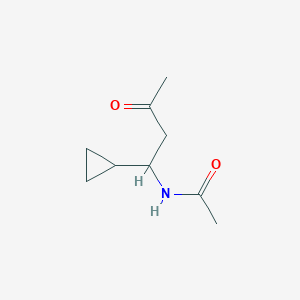

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
